molecular formula C25H32N4O B11357515 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11357515
M. Wt: 404.5 g/mol
InChI Key: WABBVXXWVSBLCZ-UHFFFAOYSA-N
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Description

2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole ring, an azepane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where the azepane moiety is attached to the benzodiazole ring.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring and the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Dihydro derivatives of the benzodiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with various biological targets, potentially inhibiting or modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Similar in structure but lacks the benzodiazole ring.

    2-AZEPANONE: Contains the azepane ring but lacks the benzodiazole and acetamide groups.

Uniqueness

2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is unique due to the combination of the benzodiazole ring, azepane ring, and acetamide group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C25H32N4O

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C25H32N4O/c1-20(2)29(21-12-6-5-7-13-21)25(30)19-28-23-15-9-8-14-22(23)26-24(28)18-27-16-10-3-4-11-17-27/h5-9,12-15,20H,3-4,10-11,16-19H2,1-2H3

InChI Key

WABBVXXWVSBLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCCCCC4

Origin of Product

United States

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